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Compound of Interest

Compound Name: P-(Methylthio)isobutyrophenone

Cat. No.: B184254

This technical guide provides a comprehensive overview of the spectral data for P-
(Methylthio)isobutyrophenone, a compound of interest to researchers, scientists, and
professionals in drug development. This document details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound. While
experimental spectra for this specific molecule are not readily available in the public domain,
this guide presents predicted spectral characteristics based on its chemical structure and data
from analogous compounds. Furthermore, it outlines detailed, generalized experimental
protocols for obtaining such spectra.

Chemical Structure and Properties

P-(Methylthio)isobutyrophenone, also known as 4'-(Methylthio)isobutyrophenone or p-
Methylthiophenyl isopropyl ketone, is an organic compound with the following properties:

Molecular Formula: C11H14OS[1]

Molecular Weight: 194.29 g/mol [1]

Melting Point: 45-49 °C[1]

Synonyms: 4-ISOBUTYRO THIOANISOLE, 4METHYLTHIOISOBUTYROPHENONE, p-
Methylthiophenyl isopropyl ketone[1]

Chemical Structure:
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Caption: Chemical structure of P-(Methylthio)isobutyrophenone.

Spectroscopic Data

The following sections present the anticipated spectral data for P-
(Methylthio)isobutyrophenone. These are predicted values and should be confirmed by
experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR Spectral Data (Predicted)

The *H NMR spectrum will provide information on the chemical environment and connectivity of
the hydrogen atoms.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic Protons
~7.9 Doublet 2H
(ortho to C=0)
Aromatic Protons
~7.3 Doublet 2H
(ortho to -SCH5)
Methine Proton (-
~3.5 Septet 1H
CH(CHs)2)
_ Methylthio Protons (-
~2.5 Singlet 3H
SCHs)
Isopropyl Protons (-
~1.2 Doublet 6H Propy (

CH(CHs)2)

13C NMR Spectral Data (Predicted)

The 3C NMR spectrum reveals the different types of carbon atoms in the molecule.
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Chemical Shift (6) ppm

Assignment

~204 Carbonyl Carbon (C=0)

~145 Aromatic Carbon (-C-S)

~133 Aromatic Carbon (-C-C=0)

~129 Aromatic Carbons (ortho to C=0)
~125 Aromatic Carbons (ortho to -SCH5)
~38 Methine Carbon (-CH(CHs)2)

~18 Isopropyl Carbons (-CH(CHs)z2)
~15 Methylthio Carbon (-SCHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

IR Spectral Data (Predicted)

Wavenumber (cm~?) Intensity Assignment
~3050-3000 Medium Aromatic C-H Stretch
~2970-2870 Medium Aliphatic C-H Stretch
~1680 Strong Carbonyl (C=0) Stretch
~1600, ~1500 Medium Aromatic C=C Bending
~1100 Medium C-S Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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MS Spectral Data (Predicted)

m/z Ratio Relative Intensity Assignment

194 High Molecular lon [M]*
151 High [M - CH(CHs)2]*
123 Medium [M - COCH(CHs)2]*
108 Medium [CeHaS]*

77 Medium [CeHs]*

43 High [CH(CH3)2]*

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.
Instrument parameters and sample preparation may need to be optimized for specific
equipment and sample characteristics.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of P-(Methylthio)isobutyrophenone
in a suitable deuterated solvent (e.g., CDCl3, DMSO-de) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
parameters to set include the spectral width, number of scans, and relaxation delay.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the lower natural abundance
of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are typically referenced
to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
P-(Methylthio)isobutyrophenone sample directly onto the ATR crystal. Ensure good
contact between the sample and the crystal.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic
press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) should be collected
and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid sample like P-(Methylthio)isobutyrophenone, a direct insertion probe or a
suitable ionization technique like Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI) after dissolving in a solvent can be used.

lonization: lonize the sample using an appropriate method, such as Electron Impact (EI) for
volatile compounds or a softer ionization technique for less stable molecules.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain
structural information.
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Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of
P-(Methylthio)isobutyrophenone.
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Caption: Workflow for the spectral analysis of P-(Methylthio)isobutyrophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Analysis of
P-(Methylthio)isobutyrophenone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184254+#spectral-data-of-p-methylthio-
isobutyrophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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